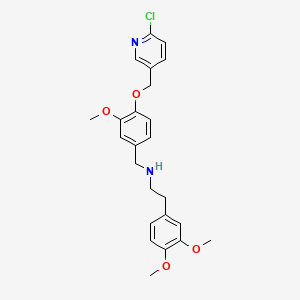![molecular formula C9H10O4 B3182436 4,6-Dimethoxybenzo[d][1,3]dioxole CAS No. 68803-49-6](/img/structure/B3182436.png)
4,6-Dimethoxybenzo[d][1,3]dioxole
Descripción general
Descripción
4,6-Dimethoxybenzo[d][1,3]dioxole is a chemical compound . It is also available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in several studies . For instance, one study reported the synthesis of organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit . Another study reported the total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
Several studies have reported on the chemical reactions involving benzo[d][1,3]dioxole compounds . For example, one study reported the synthesis of benzo[d][1,3]dioxole gathered pyrazole derivatives by the reaction of chalcones with phenyl hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques . For instance, thermal gravimetric analysis and gas sorption studies can reveal the physical properties of the compound .Aplicaciones Científicas De Investigación
Anticancer Activity
Research on the secondary metabolite 4,7-dimethoxy-5-methylbenzo[d][1,3]dioxole, which is closely related to 4,6-Dimethoxybenzo[d][1,3]dioxole, has shown anticancer properties. Studies involving the medicinal fungus Antrodia camphorata have highlighted the potential of this compound and its analogues in inhibiting the growth of certain cancer cell lines, although the activity was not strong enough to warrant further investigation (Yeung & Piggott, 2017).
Novel Compound Isolation
In a study on Astrodaucus persicus, a plant used in Iranian traditional medicine, researchers isolated several novel compounds, including 4,7-dimethoxybenzo[d][1,3]dioxole derivatives. These compounds were characterized using various spectroscopic methods, indicating the diversity and potential utility of these substances in further scientific research (Goodarzi et al., 2016).
Synthetic Chemistry Applications
The molecule has been involved in studies exploring new synthetic routes. One such study reported the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters, demonstrating its utility in synthetic chemistry applications (Amiri-Attou et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target various cancer cell lines .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit cytotoxic activity against various cancer cell lines .
Biochemical Pathways
Related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells .
Result of Action
For instance, certain benzodioxole compounds have demonstrated cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .
Propiedades
IUPAC Name |
4,6-dimethoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-10-6-3-7(11-2)9-8(4-6)12-5-13-9/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLYRAGVKQQJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)
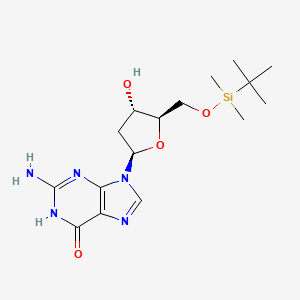
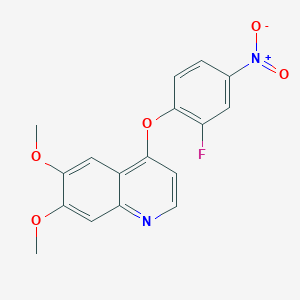

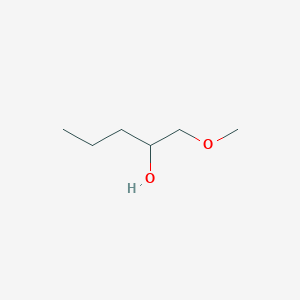


![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)
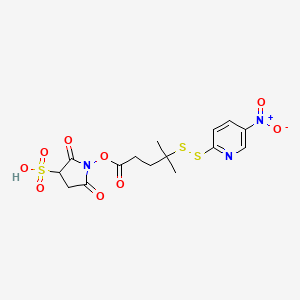
![Cobalt(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B3182432.png)

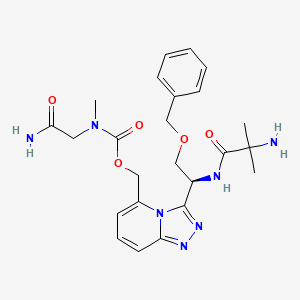
![1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B3182457.png)
